Structural and Pharmacological Profiling of 1-(1-(Benzo[d]thiazol-2-yl)cyclopropyl)ethanamine
Structural and Pharmacological Profiling of 1-(1-(Benzo[d]thiazol-2-yl)cyclopropyl)ethanamine
Executive Summary
In the landscape of modern drug discovery, the rational design of small-molecule building blocks is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. 1-(1-(Benzo[d]thiazol-2-yl)cyclopropyl)ethanamine represents a highly specialized, conformationally restricted scaffold. By integrating a privileged benzothiazole core with a cyclopropyl "conformational clamp" and a chiral primary amine, this molecule offers a pre-organized geometry that minimizes entropic penalties upon target binding. This whitepaper provides an in-depth technical analysis of its physicochemical properties, conformational dynamics, and a self-validating synthetic methodology for its de novo construction.
Physicochemical Profiling & Structural Elucidation
The precise atomic composition of 1-(1-(benzo[d]thiazol-2-yl)cyclopropyl)ethanamine (Molecular Formula: C₁₂H₁₄N₂S) dictates its behavior in biological systems. The molecule is engineered to maintain a low molecular weight while maximizing target engagement potential, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
Quantitative Molecular Data
All quantitative structural parameters are summarized below for comparative analysis against Lipinski’s Rule of Five.
| Property | Value | Computational/Experimental Significance |
| Molecular Formula | C₁₂H₁₄N₂S | Defines the exact atomic composition and heteroatom ratio. |
| Molecular Weight | 218.32 g/mol | Highly optimal for FBDD; allows for downstream functionalization. |
| Exact Mass | 218.0878 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 | Facilitates target engagement via the primary amine (-NH₂). |
| Hydrogen Bond Acceptors | 3 | Enables interaction with kinase hinge regions (N, S, N). |
| Rotatable Bonds | 2 | Highly restricted; minimizes the entropic penalty upon binding. |
| Topological Polar Surface Area | ~67.2 Ų | Excellent predictor for high blood-brain barrier (BBB) permeability. |
Scaffold Architecture & Conformational Dynamics
The architectural brilliance of this molecule lies in the synergistic relationship between its three primary functional modules.
The Benzothiazole Core: A Privileged Scaffold
Benzothiazole is a well-documented privileged scaffold in medicinal chemistry [1]. Its electron-rich bicyclic aromatic system is capable of robust
The Cyclopropyl Restrictor: The "Conformational Clamp"
The 1,1-disubstituted cyclopropyl ring acts as a rigid spacer between the benzothiazole core and the ethanamine side chain. Functionally, the cyclopropyl group establishes a significant energy barrier to rotation around adjacent single bonds [3]. By pre-organizing the molecule into a specific, lower-energy conformation, it acts as a "conformational clamp." This restriction is a highly sought-after asset in drug design, as it drastically reduces the loss of conformational entropy when the ligand binds to its target receptor [4].
The Chiral Ethanamine: Stereospecific Target Engagement
The 1-aminoethyl group introduces a critical chiral center. The primary amine acts as a potent hydrogen-bond donor and can form stable salt bridges with acidic residues (such as Aspartate or Glutamate) in kinase or GPCR active sites. The spatial orientation dictated by the chiral center ensures that only the correct enantiomer engages the target, thereby reducing off-target toxicity and enhancing therapeutic index [5].
Fig 1: Pharmacophore modularity and target engagement pathways.
Synthetic Methodology
The synthesis of highly sterically hindered, chiral amines requires precise stereocontrol. The following protocol outlines a self-validating, three-phase synthetic workflow leveraging Direct Asymmetric Reductive Amination (DARA) [6].
Experiment: De Novo Synthesis Workflow
Phase 1: Cyclopropanation (Conformational Restrictor Installation)
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Reagent Preparation : Dissolve 2-benzothiazoleacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
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Base Addition : Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) at 0°C.
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Causality: The strong base deprotonates the acidic
-carbon twice. The sequential intramolecular nucleophilic substitutions force the closure of the highly strained cyclopropyl ring.
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Workup & Validation : Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography. Validate the intermediate (1-(benzo[d]thiazol-2-yl)cyclopropanecarbonitrile) via ¹H-NMR, ensuring the disappearance of the
-protons and the appearance of cyclopropyl multiplets at 1.2–1.6 ppm.
Phase 2: Grignard Addition (Carbonyl Generation) 4. Nucleophilic Attack : Dissolve the purified intermediate in anhydrous tetrahydrofuran (THF). Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise at -78°C. 5. Hydrolysis : Warm the reaction to room temperature, then strictly quench with 2M HCl.
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Causality: The acidic workup is mandatory. It hydrolyzes the intermediate magnesium imine salt, driving the equilibrium toward the formation of 1-(1-(benzo[d]thiazol-2-yl)cyclopropyl)ethan-1-one.
Phase 3: Direct Asymmetric Reductive Amination (DARA) 6. Catalyst Loading : Combine the ketone (1.0 eq), ammonium acetate (NH₄OAc, 10 eq), and a chiral Iridium(III) complex (e.g., [Ir(COD)Cl]₂ with a chiral phosphoramidite ligand, 2 mol%) in anhydrous methanol. 7. Hydrogenation : Pressurize the reaction vessel with H₂ gas (50 psi) and stir at 40°C for 24 hours.
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Causality: The chiral Ir-catalyst dictates the facial selectivity of the hydride transfer to the transient imine. This yields the enantioenriched primary amine directly, bypassing the severe yield losses associated with downstream chiral resolution.
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Isolation & Final Validation : Filter the mixture through Celite, concentrate, and purify via preparative HPLC.
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Self-Validating System: Confirm enantiomeric excess (ee > 99%) via chiral HPLC. Verify the exact mass (218.0878 Da) using HRMS to definitively rule out the presence of over-reduced benzothiazoline byproducts.
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Fig 2: Step-by-step synthetic workflow utilizing asymmetric catalysis.
References
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Nano Biomedicine and Engineering. "Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives." NanoBioLetters.[Link]
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MDPI. "Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics." MDPI Pharmaceuticals.[Link]
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Royal Society of Chemistry (RSC). "Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis." RSC Advances.[Link]
